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3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid

Medicinal Chemistry Physicochemical Property Optimization Building Block Selection

3,6-Diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid (CAS 791022-66-7) is a heterobicyclic building block containing a pyrazolo[3,4-b]pyrazine core with two amino substituents and a carboxylic acid handle. This scaffold belongs to a class investigated for allosteric SHP2 phosphatase inhibition, with optimized derivatives achieving potent cellular activity.

Molecular Formula C6H6N6O2
Molecular Weight 194.15 g/mol
CAS No. 791022-66-7
Cat. No. B13117640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid
CAS791022-66-7
Molecular FormulaC6H6N6O2
Molecular Weight194.15 g/mol
Structural Identifiers
SMILESC12C(=NN=C1N=C(C(=N2)C(=O)O)N)N
InChIInChI=1S/C6H6N6O2/c7-3-2(6(13)14)9-1-4(8)11-12-5(1)10-3/h1H,(H2,8,11)(H,13,14)(H2,7,10,12)
InChIKeyFAGSRMIMPYVULT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid (CAS 791022-66-7): Procurement-Relevant Identity and Scaffold Classification


3,6-Diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid (CAS 791022-66-7) is a heterobicyclic building block containing a pyrazolo[3,4-b]pyrazine core with two amino substituents and a carboxylic acid handle [1]. This scaffold belongs to a class investigated for allosteric SHP2 phosphatase inhibition, with optimized derivatives achieving potent cellular activity [2]. The compound's molecular formula is C6H6N6O2, with a molecular weight of 194.15 g/mol and a computed XLogP3-AA of -1.5 [1]. Its primary procurement value lies in its orthogonally reactive functionality for medicinal chemistry diversification.

1 Heterobicyclic pyrazolo[3,4-b]pyrazine core with 3,6-diamino and 5-carboxylic acid handles
2 Orthogonal reactive sites (two amines + acid) for sequential diversification
3 Class-validated scaffold for allosteric SHP2 inhibitor design studies

Why Generic Substitution Fails for 3,6-Diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid in Lead Optimization


Directly substituting 3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid with the closely related 5-carbonitrile analog (CAS 157224-96-9) or other pyrazolo[3,4-b]pyrazine building blocks introduces critical changes in vector geometry, hydrogen-bonding capacity, and synthetic tractability. The carboxylic acid group provides a lower computed logP (-1.5 vs. -0.3) [1] and a higher topological polar surface area (139 Ų) compared to the nitrile, directly impacting solubility and permeability profiles. Furthermore, the acid handle enables one-step amide coupling diversification without the need for prior nitrile hydrolysis, a transformation that can be low-yielding and incompatible with base-sensitive substrates [2]. Selection without considering these orthogonal reactivity and physicochemical properties can lead to failed library synthesis or misleading structure-activity relationship (SAR) data.

5-Carbonitrile analog (CAS 157224-96-9) has higher logP (-0.3 vs. -1.5) and lower TPSA; physicochemical profile may not transfer directly.
Nitrile analog requires additional hydrolysis step to access the acid; synthetic efficiency and yield may differ significantly.

Product-Specific Quantitative Evidence for 3,6-Diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid (CAS 791022-66-7)


Enhanced Polarity and Hydrogen Bond Donor Capacity Versus the 5-Carbonitrile Analog

The target compound's carboxylic acid group confers significantly higher polarity compared to the 5-carbonitrile analog (CAS 157224-96-9), a common alternative building block. The computed XLogP3-AA for the acid is -1.5, indicating greater hydrophilicity than the nitrile's value of -0.3 [1]. Furthermore, the topological polar surface area (TPSA) is 139 Ų for the acid [1], which is higher than the nitrile (a calculated TPSA of 108 Ų based on its 5 H-bond acceptors and 3 donors [2]). This differentiation is critical when designing compound libraries with improved aqueous solubility or reduced off-target membrane permeability.

Polarity vs. Nitrile
Cross-study comparable
ΔlogP -1.2, ΔTPSA +31 Ų
Supports enhanced polarity and potential solubility advantage
Computed properties; experimental confirmation needed
Medicinal Chemistry Physicochemical Property Optimization Building Block Selection

Orthogonal Reactivity: Carboxylic Acid Handle for Direct Amide Bond Formation

The carboxylic acid functionality permits direct, one-step amide or ester formation under standard coupling conditions (e.g., HATU/DIPEA or EDCI/HOBt). This is a key differentiator from the 5-carbonitrile analog, which requires a preliminary hydrolysis step to access the same carboxylic acid derivative. While specific yields for this exact building block are not publicly disclosed, the patent literature on the pyrazolo[3,4-b]pyrazine-5-carboxylic acid class demonstrates the utility of this handle for generating diverse amide libraries. The target compound's two amino groups remain available for further orthogonal protection and functionalization, a versatility not achievable with building blocks lacking this free acid group [1].

Synthetic Efficiency
Class-level inference
Direct amide coupling vs. nitrile hydrolysis
May reduce synthetic steps and improve overall yield
Based on patent literature for analogous scaffolds
Synthetic Chemistry Library Synthesis Late-Stage Functionalization

Scaffold Validation: Class-Level SHP2 Inhibitory Activity Confirms the Value of the Pyrazolo[3,4-b]pyrazine Core

While direct biological data for the target compound is unavailable, the pyrazolo[3,4-b]pyrazine scaffold has been validated as a highly potent SHP2 allosteric inhibitor. A recent study reported a 1H-pyrazolo[3,4-b]pyrazine derivative (compound 4b) with an IC50 of 3.2 nM against SHP2, which is 17.75-fold more potent than the positive control IACS-13909 [1]. This derivative also exhibited an antiproliferative IC50 of 0.58 μM against KRASG12C-mutant NCI-H358 cells [1]. The 3,6-diamino substitution pattern on the target compound provides a unique vector for introducing critical H-bond interactions with SHP2 allosteric pocket residues (e.g., Thr108, Glu110, Arg111, Phe113) [1], representing a promising starting point for inhibitor design that is not offered by non-amino-substituted or N-alkylated analogs.

Scaffold Activity
Class-level inference
Derivative IC50 3.2 nM (SHP2); 17.75-fold vs. control
Supports SHP2 inhibitor design potential
Target compound untested; scaffold validated
Cancer Therapeutics Allosteric Inhibition SHP2 Phosphatase

Optimal Procurement and Application Scenarios for 3,6-Diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid


Design and Synthesis of Novel Allosteric SHP2 Inhibitors for KRAS-Driven Cancers

The 3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid scaffold is an ideal starting point for designing SHP2 allosteric inhibitors targeting KRASG12C-mutant cancers. The 3,6-diamino substitution pattern provides essential hydrogen-bond donors predicted to interact with the SHP2 allosteric pocket [1]. The carboxylic acid handle can be directly elaborated into amide libraries to optimize interactions with peripheral residues like Thr108 and Phe113. This direct derivatization avoids the synthetic complexity of nitrile hydrolysis, accelerating the hit-to-lead process.

Synthesis of Diversified Heterocyclic Libraries for Phenotypic Screening

The compound's three distinct reactive sites (two amines and one carboxylic acid) enable the rapid generation of highly diverse compound libraries. Researchers can sequentially functionalize each position using orthogonal protection strategies. The high TPSA (139 Ų) and low logP (-1.5) of the core [1] help ensure that the resulting library members occupy favorable drug-like chemical space for phenotypic screening, unlike more lipophilic alternative cores which may aggregate or suffer from non-specific binding.

Development of Bifunctional Degraders (PROTACs)

The presence of both a carboxylic acid (for linker attachment via amide bond) and amino groups (for further vector exploration) makes this compound suitable as a 'warhead' scaffold for Proteolysis Targeting Chimeras (PROTACs). A validated SHP2 binder derived from this core [1] could be linked to an E3 ligase binder to induce targeted SHP2 degradation, offering a potential advantage over inhibition alone by eliminating scaffolding functions of SHP2.

Application
Selection Property
Validation Focus
SHP2 inhibitor design for KRAS-mutant cancer models
3,6-Diamino H-bond donor pattern for allosteric pocket engagement
SHP2 enzymatic and cellular assay validation
Diversified heterocyclic library synthesis for phenotypic screening
High TPSA (139 Ų) and low logP core; orthogonal reactive sites
Physicochemical profiling and hit confirmation
PROTAC degrader probe development targeting SHP2
Carboxylic acid linker attachment point plus free amine vectors
Degradation efficiency and ternary complex formation
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